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Compound of Interest

Compound Name: Lepimectin A4

Cat. No.: B15554996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and properties of

Lepimectin A4, a semi-synthetic macrocyclic lactone belonging to the milbemycin class of

compounds. This document is intended for researchers, scientists, and professionals involved

in drug development and related fields.

Chemical Identity and Structure
Lepimectin A4 is a major analogue in the lepimectin complex, which exhibits insecticidal,

acaricidal, and nematocidal properties[1]. It is a semi-synthetic derivative of naturally occurring

milbemycins[1].

Table 1: Chemical Identifiers for Lepimectin A4
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Identifier Value

IUPAC Name

(6R,13R,25R)-5-O-demethyl-28-deoxy-6,28-

epoxy-25-ethyl-13-

[[(methoxyimino)phenylacetyl]oxy]-milbemycin

B[2]

CAS Number 171249-05-1[1][2]

Molecular Formula C₄₁H₅₃NO₁₀[1][2]

SMILES

CC[C@@H]1--INVALID-LINK--CC[C@]2(C--

INVALID-LINK--C/C=C(/--INVALID-LINK--

C)C(=O)O3)O)C)OC(=O)/C(=N/OC)/c6ccccc6)\

C">C@@HC[C@H]3O1)C[2]

Physicochemical Properties
Lepimectin A4 is a solid at room temperature and is soluble in several organic solvents. While

precise experimental values for some properties are not widely published, the following table

summarizes available data and computed values.

Table 2: Physicochemical Properties of Lepimectin A4
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Property Value Source

Molecular Weight 719.87 g/mol [1][2]
Bioaustralis Fine Chemicals,

MedKoo Biosciences

Appearance Solid[2] MedKoo Biosciences

Purity >95% (by HPLC)[1] Bioaustralis Fine Chemicals

Solubility
Soluble in ethanol, methanol,

DMF, and DMSO[1].
Bioaustralis Fine Chemicals

XLogP3-AA (Computed) 5.2 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
11 PubChem

Storage Conditions

Long term: -20°C; Short term

(days to weeks): 0 - 4°C, dry

and dark[1][2].

Bioaustralis Fine Chemicals,

MedKoo Biosciences

Stability

Stable for several weeks at

ambient temperature during

shipping. Greater than 3 years

if stored properly[2].

MedKoo Biosciences

Mechanism of Action
Similar to other milbemycins and avermectins, Lepimectin A4's biological activity stems from

its effect on the nervous system of invertebrates[1]. It acts as a positive allosteric modulator of

glutamate-gated chloride channels (GluCls) in nerve and muscle cells[1]. This leads to an

increased influx of chloride ions, causing hyperpolarization of the cell membrane and

subsequent paralysis and death of the target organism[1].
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Lepimectin A4's action on glutamate-gated chloride channels.

Experimental Protocols
Semi-Synthesis of Lepimectin A4
Lepimectin A4 is synthesized from 15-hydroxy-5-ketomilbemycin A3/A4, which is produced via

fermentation[1]. The general synthetic route involves two main steps:

Coupling Reaction: The precursor is coupled with methoxyiminophenylacetic acid.

Reduction: The resulting intermediate is then reduced, for example, with sodium

borohydride, to yield Lepimectin A4[1].

A detailed experimental protocol for a similar 13-substituted milbemycin derivative provides a

representative methodology:

Materials:

15-hydroxy-5-ketomilbemycin A4

Methoxyiminophenylacetic acid

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

4-Dimethylaminopyridine (DMAP)

Dichloromethane (anhydrous)
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Sodium borohydride

Methanol

Silica gel for column chromatography

Ethyl acetate and hexane for chromatography elution

Procedure:

Esterification:

Dissolve 15-hydroxy-5-ketomilbemycin A4 and methoxyiminophenylacetic acid in

anhydrous dichloromethane.

Add DMAP as a catalyst.

Slowly add a solution of DCC in dichloromethane at 0°C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography.

Reduction:

Dissolve the purified ester in methanol.

Cool the solution to 0°C and add sodium borohydride portion-wise.

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
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Quench the reaction by adding acetone.

Remove the solvent under reduced pressure.

Partition the residue between ethyl acetate and water.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the final product, Lepimectin A4, by silica gel column chromatography.
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A generalized workflow for the semi-synthesis of Lepimectin A4.
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Analytical Determination by High-Performance Liquid
Chromatography (HPLC)
The quantification of Lepimectin A4 in various matrices is commonly performed using HPLC

with either a Photodiode Array (PDA) or a Fluorescence (FL) detector.

4.2.1. HPLC-PDA Method

This method is suitable for determining lepimectin residues in agricultural products.

Sample Preparation:

Extraction: Homogenize the sample with methanol.

Partitioning: Perform liquid-liquid partitioning with dichloromethane.

Purification: Clean up the extract using an aminopropyl solid-phase extraction (SPE)

cartridge.

Chromatographic Conditions:

Instrument: HPLC system with a PDA detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: Monitor at the absorbance maximum of Lepimectin A4.

Quantification: Use an external standard calibration curve.

4.2.2. HPLC-FL Method with Fluorescence Derivatization

This highly sensitive method is used for trace residue analysis.

Sample Preparation and Derivatization:
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Extraction: Extract the sample with acetone.

Clean-up: Use a graphitized carbon black/silica gel cartridge.

Derivatization:

Evaporate the cleaned-up extract to dryness.

Add triethylamine and trifluoroacetic anhydride to the residue.

Heat to form a fluorescent derivative.

Stop the reaction with triethylamine and reconstitute in methanol.

Chromatographic Conditions:

Instrument: HPLC system with a fluorescence detector.

Column: Octadecylsilanized silica gel column (e.g., 4.6 mm x 150 mm, 5 µm).

Column Temperature: 40°C.

Mobile Phase: Acetonitrile/water (e.g., 9:1 v/v).

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection: Excitation at ~368 nm and emission at ~460 nm.

Biological Activity Assessment (Representative
Protocol)
The interaction of Lepimectin A4 with glutamate-gated chloride channels can be assessed

using electrophysiological techniques such as the two-electrode voltage-clamp method in

Xenopus laevis oocytes expressing the target receptor.

Materials:
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Xenopus laevis oocytes

cRNA encoding the invertebrate glutamate-gated chloride channel of interest

Two-electrode voltage-clamp setup

Recording solution (e.g., ND96)

Lepimectin A4 stock solution in DMSO

Procedure:

Oocyte Preparation and Injection:

Harvest and defolliculate oocytes from Xenopus laevis.

Inject the oocytes with the cRNA of the glutamate-gated chloride channel.

Incubate the oocytes for 2-5 days to allow for receptor expression.

Electrophysiological Recording:

Place an oocyte in the recording chamber and perfuse with the recording solution.

Impale the oocyte with two microelectrodes (voltage and current).

Clamp the membrane potential at a holding potential (e.g., -60 mV).

Compound Application:

Establish a stable baseline current.

Apply glutamate to confirm the functional expression of the channels.

After washout, apply different concentrations of Lepimectin A4 to the oocyte.

Record the inward current induced by the activation of the chloride channels.

Data Analysis:
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Measure the peak current at each concentration of Lepimectin A4.

Construct a concentration-response curve and determine the EC₅₀ value.

Conclusion
Lepimectin A4 is a potent semi-synthetic insecticide, acaricide, and nematocide with a well-

understood mechanism of action targeting the invertebrate nervous system. This guide

provides a foundational understanding of its chemical and physical properties, along with

representative protocols for its synthesis, analysis, and biological evaluation. Further research

to determine precise experimental values for all its physicochemical properties would be

beneficial for a more complete characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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